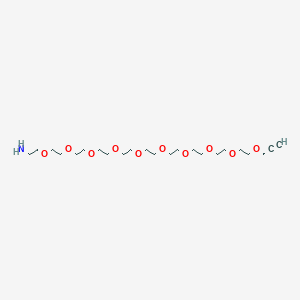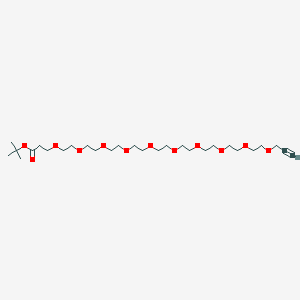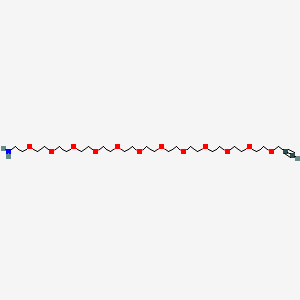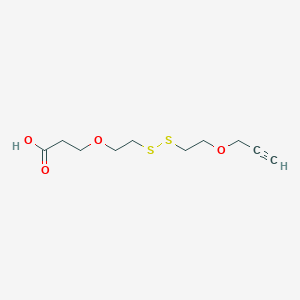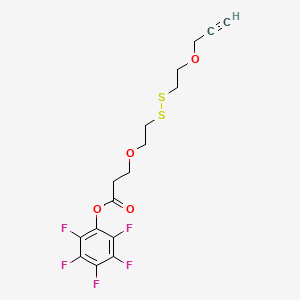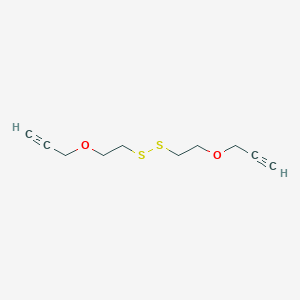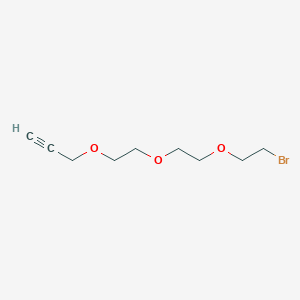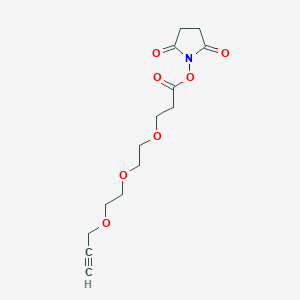![molecular formula C19H15F3O5 B610294 2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)
2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid
概要
説明
PS210は、ホスホイノシチド依存性プロテインキナーゼ1(PDK1)の強力かつ選択的な活性化剤です。 PS210は、リボソームタンパク質S6キナーゼ(S6K)、プロテインキナーゼB(PKB/Akt)、またはグリコーゲンシンターゼキナーゼ3(GSK3)などの他のプロテインキナーゼには作用することなく、PDK1のPIF結合ポケットを特異的に標的とします 。 PS210のプロドラッグであるPS423は、細胞内でPDK1の基質選択的阻害剤として機能し、S6Kのリン酸化と活性化を阻害します .
準備方法
PS210の合成には、中間体の調製と最終的なカップリング反応を含むいくつかのステップが含まれます。 合成経路には通常、高純度と高収率を確保するために、制御された条件下で有機溶媒と試薬を使用することが含まれます 。 工業的生産方法には、合成経路のスケールアップと反応条件の最適化が含まれ、コスト効率の高い効率的な生産を実現します .
化学反応の分析
科学的研究の応用
PS210 has a wide range of scientific research applications, including:
作用機序
PS210は、PDK1のPIF結合ポケットに結合し、残基Arg131を安定化し、キナーゼドメインの閉鎖を誘導することにより効果を発揮します 。 このPDK1の活性化は、S6Kなどの下流シグナル伝達成分のリン酸化と活性化につながります 。 細胞内では、プロドラッグPS423はPDK1の基質選択的阻害剤として作用し、PKB/Aktには影響を与えずにS6Kのリン酸化と活性化を阻害します .
類似の化合物との比較
PS210は、PIF結合ポケットを介したPDK1の選択的活性化においてユニークです。類似の化合物には以下が含まれます。
類似化合物との比較
PS210 is unique in its selective activation of PDK1 through the PIF-binding pocket. Similar compounds include:
PS48: Another activator of PDK1, but with different binding properties.
PS171: A compound that binds to the PIF-pocket of PDK1 with different affinity and selectivity.
PS182: Similar to PS171, but with distinct binding characteristics.
SBF1: An allosteric inhibitor targeting the PIF-pocket of PDK1. PS210 stands out due to its high selectivity and potency in activating PDK1 without affecting other protein kinases
特性
IUPAC Name |
2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3O5/c20-19(21,22)13-8-6-12(7-9-13)15(23)10-14(11-4-2-1-3-5-11)16(17(24)25)18(26)27/h1-9,14,16H,10H2,(H,24,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJPLHGJBUWCBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the pS210 phosphorylation site?
A1: Phosphorylation at the serine residue S210 (pS210) plays a crucial role in regulating protein-protein interactions (PPIs). This modification can either enhance or inhibit interactions, impacting downstream signaling pathways. []
Q2: Can you give an example of a protein where pS210 is important for its function?
A2: One example is the protein Rnd3. Phosphorylation at S210 (pS210), alongside phosphorylation at S240 (pS240), enhances Rnd3's interaction with the 14-3-3ζ protein. This interaction is further modulated by farnesylation at the C241 residue (fC241). []
Q3: How does pS210 on Rnd3 influence its binding to 14-3-3ζ compared to farnesylation?
A3: Both pS210 and fC241 on Rnd3 enhance its binding to 14-3-3ζ, but through distinct mechanisms. pS210, along with pS240, mediates a multivalent interaction with 14-3-3ζ through an additive mechanism. Conversely, fC241 and pS240 interact via an induced fit mechanism, showcasing the complex interplay between different post-translational modifications. []
Q4: Are there other proteins besides Rnd3 where the role of pS210 has been investigated?
A4: Yes, pS210 is also a key phosphorylation site on the Cytoplasmic Polyadenylation Element Binding protein (CPEB1). This site is crucial for the interaction between CPEB1 and the peptidyl-prolyl-isomerase Pin1. []
Q5: What is the functional consequence of the interaction between Pin1 and CPEB1 mediated by pS210?
A5: The interaction between Pin1 and CPEB1, specifically involving the Pin1 WW domain and the phosphorylated S210 on CPEB1, is proposed to be essential for regulating CPEB1 degradation. [, ] This highlights the role of pS210 in controlling protein stability and turnover.
Q6: Can you elaborate on the experimental techniques used to study the interactions involving pS210?
A6: Researchers utilize various techniques to investigate pS210-mediated interactions. These include:
- Quantitative thermodynamic measurements: To determine the binding affinities and thermodynamic parameters of interactions. []
- Kinetic studies: To analyze the association and dissociation rates of protein complexes. []
- Molecular simulations: To visualize the binding interfaces and understand the molecular mechanisms of interactions. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the structure of protein complexes and map the interaction interfaces at atomic resolution. []
- Other biophysical methods: Such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence spectroscopy, provide complementary information on binding affinities, kinetics, and conformational changes. []
Q7: Are there any potential therapeutic implications of targeting pS210-mediated interactions?
A7: While research is still ongoing, understanding the intricate mechanisms of how pS210 influences protein-protein interactions could offer potential therapeutic avenues. For instance, disrupting the interaction between Pin1 and CPEB1, which is dependent on pS210, might provide a novel approach to modulate CPEB1 levels and downstream signaling pathways. [, ] This could have implications for various diseases where CPEB1 dysregulation is implicated.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


